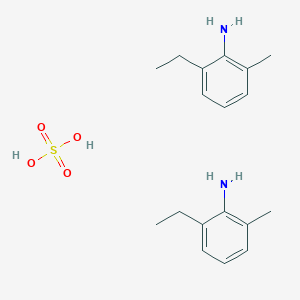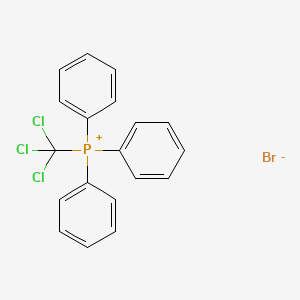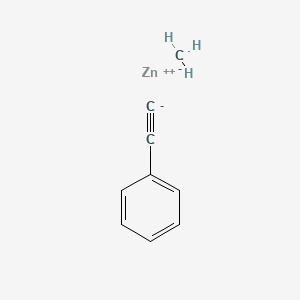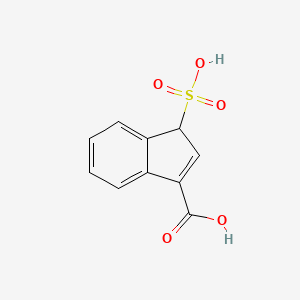![molecular formula C11H17B B14279012 9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)- CAS No. 146432-19-1](/img/structure/B14279012.png)
9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-: is an organoborane compound widely used in organic chemistry. This compound is known for its high regioselectivity and stereoselectivity in various chemical reactions. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration of 1,5-cyclooctadiene: The most common method for preparing 9-Borabicyclo[3.3.1]nonane involves the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C.
Borane-Methyl Sulfide Complex: Another method involves the hydroboration of 1,5-cyclooctadiene with borane-methyl sulfide in solvents other than tetrahydrofuran.
Industrial Production Methods: The compound is commercially available as a solution in tetrahydrofuran and as a solid. Industrial production typically follows the synthetic routes mentioned above, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Hydroboration: It is widely used in hydroboration reactions due to its high regioselectivity and stereoselectivity.
Common Reagents and Conditions:
Hydroboration: Often performed in ethereal solvents like tetrahydrofuran.
Oxidation: Uses hydrogen peroxide and aqueous potassium hydroxide.
Major Products:
Reduction: Amides to amines.
Hydroboration: Terminal alcohols.
Oxidation: Terminal alcohols.
Scientific Research Applications
Chemistry:
Hydroboration Reagent: Used extensively in hydroboration-oxidation reactions to achieve high regioselectivity.
Suzuki Reactions: Useful in Suzuki coupling reactions due to its ability to form stable organoborane intermediates.
Biology and Medicine:
Reduction of Peroxo Esters: Employed to reduce peroxo esters to alcohols without reducing the peroxo linkage.
Industry:
Synthesis of Organic Compounds: Used in the synthesis of various organic compounds, including dienes, enynes, and allenes.
Mechanism of Action
The compound exerts its effects primarily through hydroboration reactions. The reaction proceeds via a 1,4-hydroboration of the enone and B-O/B-H transborylation with HBpin, enabling catalyst turnover . This mechanism allows for high regioselectivity and stereoselectivity in the formation of organoborane intermediates.
Comparison with Similar Compounds
Borane-Tetrahydrofuran Complex: Another hydroboration reagent but less regioselective compared to 9-Borabicyclo[3.3.1]nonane.
Borane-Methyl Sulfide Complex: Similar in function but differs in the solvent system used for hydroboration.
Uniqueness:
Properties
CAS No. |
146432-19-1 |
|---|---|
Molecular Formula |
C11H17B |
Molecular Weight |
160.07 g/mol |
InChI |
InChI=1S/C11H17B/c1-2-9-12-10-5-3-6-11(12)8-4-7-10/h9-11H,1,3-8H2 |
InChI Key |
KBYFVQXAGDAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
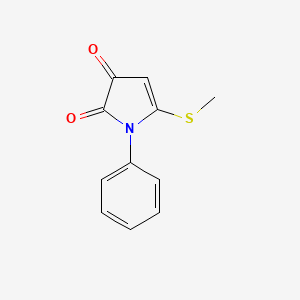
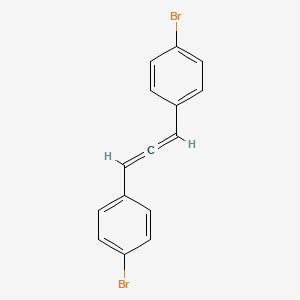
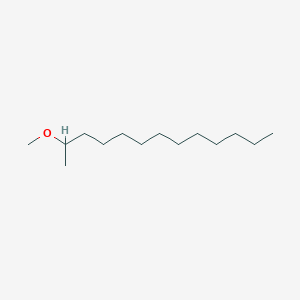
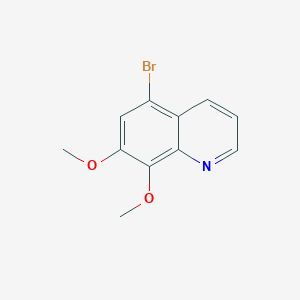
![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
